Stephaglabrine

説明

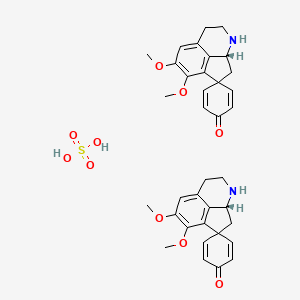

Stephaglabrine is an alkaloid compound with the molecular formula C36H40N2O10S . It is known as the dimeric salt of stepharine and is derived from plant substrates .

Synthesis Analysis

The synthesis of Stephaglabrine has been investigated mostly by spectroscopy and spectrophotometry methods . A mass spectrometry method was developed for the pharmacokinetic study of Stepharine, a related compound, in rabbit plasma .Molecular Structure Analysis

The molecular structure of Stephaglabrine has been studied using various methods. The molecular formula is C36H40N2O10S, with an average mass of 692.775 Da and a monoisotopic mass of 692.240356 Da .Chemical Reactions Analysis

The chemical reactions involving Stephaglabrine are complex and likely involve several different mechanisms. Specific ion transitions of Stepharine, a related compound, were selected and recorded in a certain retention time employing dynamic selected reaction monitoring mode .Physical And Chemical Properties Analysis

Stephaglabrine is a well-known alkaloid compound. Its chemical structure and properties have been mostly investigated by spectroscopy and spectrophotometry methods . More specific physical and chemical properties may require further investigation.科学的研究の応用

Stephaglabrine, along with other natural alkaloid drugs like glaucine and sanguiritrine, affects synaptic transmission in complex ways, possibly involving multiple mechanisms of action. These substances, including berberine, have been observed to reduce the amplitude of spontaneous miniature end plate potentials in frog neuromuscular junctions. At low concentrations, these alkaloids decrease the frequency of miniature potentials but increase it at higher concentrations. Sanguiritrine, in particular, shows a nearly 100-fold increase, likely due to its uncoupling effect on mitochondrial oxidative phosphorylation. Stephaglabrine and sanguiritrine both cause repeated muscle contractions, aligning with their anti-cholinesterase properties, whereas glaucine only induces muscle contracture at relatively high concentrations (Bitkov et al., 1991).

Another study reiterates the effects of Stephaglabrine on neuromuscular transmission. The alkaloids, including Stephaglabrine, were found to reduce the amplitude of miniature potentials at frog neuromuscular junctions. Similarly, the rate of these potentials was reduced at low alkaloid concentrations and raised at high concentrations, with sanguirythrine showing a significant increase possibly due to its effect on oxidative phosphorylation. Both sanguirythrine and Stephaglabrine led to repeated muscular contractions, corresponding to their anticholinesterase activity, while high concentrations of glaucine caused muscle contraction (Bitkov et al., 2005).

特性

IUPAC Name |

(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H19NO3.H2O4S/c2*1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2;1-5(2,3)4/h2*3-4,6-7,9,13,19H,5,8,10H2,1-2H3;(H2,1,2,3,4)/t2*13-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNJLWZONPQQK-WFEKIRLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954173 | |

| Record name | Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stephaglabrine | |

CAS RN |

32410-24-5 | |

| Record name | Stephaglabrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032410245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

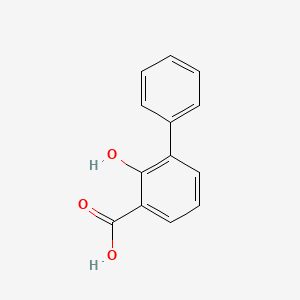

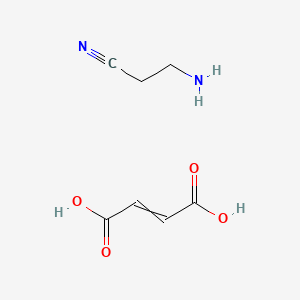

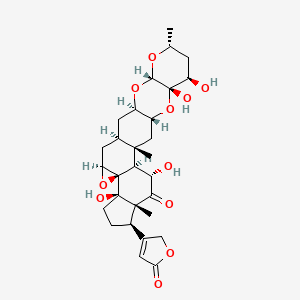

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Stephaglabrine at the neuromuscular junction?

A1: Stephaglabrine, alongside Sanguinarine, exhibits anti-cholinesterase properties. This leads to repeated muscle contractions due to the accumulation of acetylcholine at the neuromuscular junction. [, ]

Q2: How does Stephaglabrine compare to other alkaloids like Glaucine and Sanguinarine in its effects on miniature end-plate potentials (MEPPs)?

A2: All three alkaloids (Stephaglabrine, Glaucine, and Sanguinarine), along with Berberine, reduce the amplitude of spontaneous MEPPs in frog neuromuscular junctions. At low concentrations, they decrease MEPP frequency, but at higher concentrations, they increase it. [, ] Sanguinarine shows the most potent effect, potentially due to its impact on mitochondrial oxidative phosphorylation. [, ] Notably, Glaucine only induces muscle contractions at high concentrations, unlike Stephaglabrine and Sanguinarine. [, ]

Q3: Beyond its effects on neuromuscular transmission, are there any therapeutic applications being explored for Stephaglabrine?

A3: Yes, research suggests that Stephaglabrine sulfate may hold potential for treating demyelinating diseases of the nervous system. Studies indicate it could promote the recovery of the myelin sheath of nerve fibers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl] acetate](/img/structure/B1197924.png)

![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)

![(6S,7R)-2-azaspiro[5.5]undecan-7-ol](/img/structure/B1197930.png)